2-Iodophenylboronic acid
Overview
Description
2-Iodophenylboronic acid is a chemical compound used in various chemical reactions . It is known to catalyze the formation of amide bonds from amines and carboxylic acids .
Synthesis Analysis
Pinacol boronic esters, which include 2-Iodophenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The empirical formula of 2-Iodophenylboronic acid is C6H6BIO2, and its molecular weight is 247.83 .Chemical Reactions Analysis
2-Iodophenylboronic acid is used in Suzuki–Miyaura coupling reactions . It has been found that the boronic acid is the most reactive species in these reactions .Physical And Chemical Properties Analysis
The molecular weight of 2-Iodophenylboronic acid is 247.83 . More detailed physical and chemical properties may be available from specialized databases or suppliers .Scientific Research Applications
Chemiluminescence Enhancement
- Enhancement of Chemiluminescent Reactions : 2-Iodophenylboronic acid has been shown to significantly enhance the chemiluminescent reaction catalyzed by horseradish peroxidase, used in analytical biochemistry for sensitive detection methods (Kricka et al., 1996).
- Interactions with Saccharides in Chemiluminescence : It plays a role in the molecular recognition of mono- and disaccharides through interactions with their diol groups, enhancing the chemiluminescence detection in capillary electrophoresis (Tsukagoshi et al., 2006).
Crystal Engineering and Supramolecular Chemistry
- Supramolecular Architecture : 2-Iodophenylboronic acid contributes to the formation of three-dimensional structures in crystal engineering, demonstrating the ability to form channels occupied by water molecules (Shimpi et al., 2007).
- Synthesis of Rigid m-Terphenyl Derivatives : It is used in the synthesis of m-terphenyl derivatives, which are important for their potential use as tectons in crystal engineering (Wright & Vinod, 2003).
Sensing Applications
- Fluorescent Chemosensor for Saccharides : A study demonstrated the use of 2-Iodophenylboronic acid stabilized gold clusters as fluorescent chemosensors for different saccharides, exploiting the excimer emission quenching mechanism (Thakarda et al., 2021).
Catalysis in Chemical Synthesis
- Suzuki-Miyaura Coupling Polymerization : This compound is used in catalyst-transfer Suzuki-Miyaura coupling polymerizations for the precision synthesis of poly(p-phenylene), indicating its role in facilitating controlled polymerization reactions (Yokozawa et al., 2010).
- Synthesis of Arylphenol Derivatives : It is employed in one-pot syntheses involving Suzuki–Miyaura coupling, demonstrating versatility in producing phenol derivatives (Kikushima & Nishina, 2015).
Biomedical Research
- Synthesis of Iodinated Derivatives for Medical Imaging : 2-Iodophenylboronic acid has been used in the synthesis of iodinated derivatives, which have applications in medicalimaging and diagnostics, particularly for targeting specific cancer cells (Kinsey & Kassis, 1993).
Organic Synthesis
- Regioselective Synthesis of Ortho-Iodobiphenylboronic Acid Derivatives : It is crucial in the regioselective synthesis of ortho-iodobiphenylboronic acids, which have been shown to have significant antibacterial and antifungal activity, as well as potential as organocatalysts (Al‐Zoubi et al., 2020).
- Synthesis of Thiophene Derivatives for Pharmacological Applications : Its role in the Suzuki cross-coupling reaction to synthesize thiophene derivatives suggests potential applications in the development of new pharmaceutical compounds (Ikram et al., 2015).
Molecular Tectonics
- Construction of Supramolecular Networks : 2-Iodophenylboronic acid is utilized in molecular tectonics, particularly in directing the construction of supramolecular networks through hydrogen bonding of boronic acids (Fournier et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(2-iodophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BIO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUDXXNWLVGZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1I)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647760 | |
Record name | (2-Iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodophenylboronic acid | |
CAS RN |
1008106-86-2 | |
Record name | (2-Iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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